molecular formula C12H8Cl3N3O3 B2970955 [[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate CAS No. 649663-38-7

[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate

Cat. No. B2970955
CAS RN: 649663-38-7
M. Wt: 348.56
InChI Key: FRVUUYAFMOMPOI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of applications .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the imidazole ring and the various substituents. The imidazole ring can participate in a variety of reactions, and the substituents can influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the nature of the substituents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, many imidazole-containing compounds have biological activity and can interact with various enzymes and receptors in the body .

Future Directions

The future directions for research on this compound could include exploring its potential applications, developing new synthesis methods, and studying its reactivity and mechanism of action .

properties

IUPAC Name

[[2-(4,5-dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O3/c13-8-4-2-1-3-7(8)12(20)21-17-9(19)5-18-6-16-10(14)11(18)15/h1-4,6H,5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVUUYAFMOMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ONC(=O)CN2C=NC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate

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